4-Bromo-2-fluoro-n-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
4-Bromo-2-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is an organic compound with the molecular formula C15H15BrFNO3S It is characterized by the presence of bromine, fluorine, and methoxyphenyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-n-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Sulfonamide Formation: The reaction of the brominated and fluorinated benzene derivative with a sulfonamide precursor.
Methoxyphenyl Methylation:
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-Bromo-2-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-n-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxyphenyl groups allows the compound to form various interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzenesulfonamide
- 4-Methoxyphenylmethylbenzenesulfonamide
- 2-Fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Comparison: 4-Bromo-2-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is unique due to the combination of bromine, fluorine, and methoxyphenyl groups. This combination imparts specific chemical and physical properties, such as increased reactivity and the ability to form diverse interactions. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWUHIKBKOTOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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